[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine
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Overview
Description
[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 3-methylphenyl group attached to the pyrazole ring, making it a derivative of aminopyrazoles. Aminopyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 3-methylphenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
Industry: The compound finds applications in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a fluorophenyl group and naphthyl group, making it structurally similar but with different substituents.
5-Amino-pyrazoles: These compounds have an amino group at the 5-position of the pyrazole ring, similar to [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the methanamine group makes it a versatile compound for various applications in research and industry.
Biological Activity
[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a pyrazole ring substituted with a 3-methylphenyl group and a methanamine moiety, contributes to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in diverse biological effects. The specific mechanism may vary depending on the target and the biological context in which the compound is studied .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth likely stems from its interference with essential bacterial enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting it could be beneficial for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response .
Anticancer Properties
Several studies have reported the anticancer activity of pyrazole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .
Bacterial Strain | MIC (µg/mL) |
---|---|
MSSA | 0.5 |
MRSA | 1.0 |
E. coli | 2.0 |
Study 2: Anti-inflammatory Mechanism
In another investigation, this compound was tested for its effects on LPS-induced inflammation in BV-2 microglial cells. The results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokine levels, supporting its role as an anti-inflammatory agent .
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 200 | 50 |
IL-6 | 150 | 30 |
Study 3: Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines using an MTT assay. The compound exhibited IC50 values indicating potent anticancer activity across different cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 26.0 |
HeLa | 15.0 |
Properties
IUPAC Name |
[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-2-4-9(5-8)11-10(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMVKQIKQFOGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NN2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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